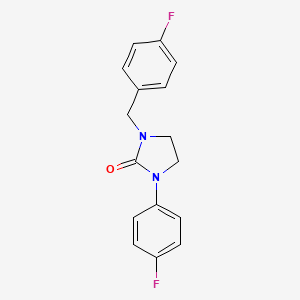

1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one

Vue d'ensemble

Description

The compound "1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one" is a derivative of imidazole, which is a five-membered planar heterocyclic molecule containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the cyclization of diamines with diketones or aldehydes. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a solvent-free microwave-assisted four-component synthesis involving p-phenylenediamine, aryl diketone, benzaldehyde derivatives, and ammonium acetate . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole is accomplished through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular conformations and crystal packing arrangements. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole shows intramolecular C–H⋯N hydrogen bonding and π–π stacking interactions . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is characterized by intramolecular hydrogen bonds and C–H⋯N intermolecular hydrogen bonds . These structural motifs are likely to be relevant to the compound of interest.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring. For example, tetraaminobenzenes can undergo formylative cyclization to form benzobis(imidazolium) salts . The presence of substituents such as fluorine can influence the reactivity and the type of reactions the imidazole derivative can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of a fluorine atom can affect the compound's lipophilicity, which is important for biological activity . Vibrational analyses using FT-IR and NMR spectroscopy provide insights into the molecular geometry and electronic structure . Additionally, the luminescence properties of imidazole derivatives can be studied to assess their potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been synthesized and structurally analyzed using various spectroscopic methods and X-ray crystallography, confirming its molecular structure and revealing intramolecular hydrogen bonding and crystal packing features (Özbey, Kaynak, Göker, & Kuş, 2004).

Application in Organic Light-Emitting Diodes (OLEDs)

- The compound has been utilized in the synthesis of phosphorescent iridium(III) complexes, which are key components in OLEDs. These complexes exhibit high brightness and efficiency, making them suitable for cyan-colored light emission in OLEDs (Li, Zhang, Shih, Jiang, Sun, Pan, & Cheng, 2009).

Potential in Cancer Research

- Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against cancer cells. The study highlighted their potential as anticancer agents, especially in the context of human breast cancer cell lines (Ganga & Sankaran, 2020).

Interaction with Biological Molecules

- The interaction of the compound with bovine serum albumin has been studied, providing insights into its potential biological interactions and molecular binding properties (Jayabharathi, Jayamoorthy, & Thanikachalam, 2012).

Exploration in Non-Linear Optical Materials

- Studies have investigated the potential of derivatives of this compound as non-linear optical (NLO) materials, finding significant hyperpolarizability values and suggesting their applicability in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O/c17-13-3-1-12(2-4-13)11-19-9-10-20(16(19)21)15-7-5-14(18)6-8-15/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZWXOXVMWCIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327035 | |

| Record name | 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818043 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866149-36-2 | |

| Record name | 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)

![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)

![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)